Cupiennin-1
Description
Identification and Isolation of Cupiennin-1a from Cupiennius salei Venom
Cupiennin-1a was first isolated from the venom of the wandering spider Cupiennius salei. wikipedia.orgnih.gov This species, which became a subject of scientific study in Europe in the 1960s after arriving on banana shipments, possesses a complex venom. researchgate.net The identification of Cupiennin-1a was achieved through a combination of techniques. The initial purification of the peptide was carried out to homogeneity, and its amino acid sequence was determined using Edman degradation. wikipedia.orgnih.gov Further characterization of related peptides in the cupiennin family involved mass spectrometric measurements and comparative tryptic peptide mapping. wikipedia.orgnih.gov
The primary structure of Cupiennin-1a was determined to be GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH2. nih.govresearchgate.net It is a 35-amino acid peptide with a C-terminal amidation, a common feature in many bioactive peptides that can enhance stability and activity. nih.govresearchgate.net
| Property | Description |
| Name | Cupiennin-1a |
| Source | Cupiennius salei (wandering spider) |
| Amino Acid Sequence | GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH2 |
| Molecular Weight | Approximately 3799.4 Da |
Classification and Grouping within Spider Venom Peptide Families
Cupiennin-1a belongs to a larger group of peptides known as the cupiennins, which are further classified into families. wikipedia.org All cupiennins are characterized by being composed of 35 amino acid residues, having a more hydrophobic N-terminal region and a C-terminus with polar and charged residues, and notably lacking cysteine. wikipedia.org
The cupiennins are divided into two main families based on the presence or absence of proline: wikipedia.org
Cupiennin 1 family : This is the more extensively studied group and includes Cupiennin-1a, -1b, -1c, and -1d. wikipedia.org These peptides are highly cationic. wikipedia.org Cupiennin-1a is the most abundant of this family in the venom. wikipedia.org
Cupiennin 2 family : Members of this family are distinguished by the presence of at least one proline residue. wikipedia.org Some members of this family were initially classified as CSTX peptides (CSTX-3, -4, -5, and -6) but were later reclassified as cupiennins due to their chemical similarities. wikipedia.org
Transcriptome analysis has revealed an even greater diversity, with nine different cupiennin families (Cu 1–9) identified. nih.gov The Cupiennin 1 family peptides are composed of 36 amino acid residues, including a glycine (B1666218) for C-terminal amidation, and have molecular masses ranging from 3717 to 3931 Da. nih.gov
Overview of Research Significance in Biological Activity and Mechanistic Studies
Cupiennin-1a is of significant research interest due to its broad range of biological activities. researchgate.netacs.org It exhibits potent antimicrobial effects against a wide spectrum of bacteria, including both Gram-positive and Gram-negative species. researchgate.netnih.gov This has led to suggestions that its natural role in the venom may be to protect the spider's venom apparatus from infection. researchgate.netnih.gov
Beyond its antimicrobial properties, Cupiennin-1a also displays cytolytic activity, meaning it can lyse various cell types, including red blood cells (hemolytic activity), and has shown insecticidal and antiparasitic actions. wikipedia.orgnih.govfrontiersin.org Research has shown that Cupiennin-1a can act synergistically with other neurotoxic components of the C. salei venom, enhancing their efficacy. biologists.comscispace.com
Mechanistic studies have revealed that Cupiennin-1a is largely unstructured in aqueous solutions but adopts an α-helical conformation, specifically a helix-hinge-helix structure, in the presence of membranes. researchgate.netrcsb.org This structural change is crucial for its membrane-disrupting mode of action. nih.gov The peptide's cytolytic activity is primarily dependent on its amphipathic N-terminus, which inserts into the cell membrane, while the C-terminus modulates this activity through electrostatic interactions with the cell surface. ebi.ac.uk Furthermore, Cupiennin-1a has been found to inhibit neuronal nitric oxide synthase by binding to the regulatory protein calmodulin. researchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Cupiennin 1a
Primary Structure Elucidation
The primary structure of a peptide is the linear sequence of its amino acid residues, which dictates its fundamental physicochemical properties.
The specific sequence of amino acids for cupiennin-1a was determined through Edman degradation. nih.gov The resulting sequence is composed of 35 amino acids and is represented as: GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME-NH₂ frontiersin.orgnih.govresearchgate.netcapes.gov.bracs.org
Cupiennin-1a is defined by several key characteristics. It is a 35-residue peptide. frontiersin.orgwikipedia.orgnih.govresearchgate.net A significant feature is its highly cationic nature, possessing a net positive charge of +8 under physiological conditions. frontiersin.orgnih.govresearchgate.netresearchgate.net This positive charge is crucial for its interaction with negatively charged cell membranes. The peptide's C-terminus is amidated, meaning the typical carboxyl group is replaced by an amide group (-NH₂). frontiersin.orgnih.govresearchgate.netresearchgate.net This modification is common in bioactive peptides and contributes to their stability by protecting against degradation by carboxypeptidases.
| Characteristic | Description |
| Residue Count | 35 amino acids frontiersin.orgwikipedia.orgnih.gov |
| Cationic Nature | Net charge of +8 frontiersin.orgnih.govresearchgate.net |
| C-terminal Modification | Amidated frontiersin.orgnih.govresearchgate.net |
A defining feature of cupiennin-1a's primary structure is its amphipathic character, with distinct hydrophobic and polar domains. frontiersin.orgwikipedia.orgnih.govresearchgate.net The N-terminal region of the peptide is predominantly hydrophobic, while the C-terminal region is composed mainly of polar and charged residues. frontiersin.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This segregation of hydrophobic and hydrophilic residues is critical for its membrane-disrupting mechanism of action.
Characteristics: Residue Count (35 amino acids), Cationic Nature, and C-terminal Amidation
Higher-Order Structural Characterization
The three-dimensional conformation of cupiennin-1a is not static and adapts to its environment. This structural plasticity is key to its function.
The solution structure of cupiennin-1a has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. proteopedia.orgnih.govacs.org The coordinates for its structure, determined in a membrane-mimicking environment, are available in the Protein Data Bank (PDB) under the accession code 2k38 . ebi.ac.uknih.govresearchgate.net These studies revealed that in such environments, cupiennin-1a does not form a single continuous helix but instead adopts a flexible helix-hinge-helix structure. researchgate.netproteopedia.orgnih.gov This conformation allows the two helical segments to orient independently, which may be important for effective membrane binding and insertion. proteopedia.orgnih.gov
| Structural Data | Details |
| Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy proteopedia.orgnih.gov |
| PDB ID | 2k38 ebi.ac.uknih.gov |
| Determined Structure | Helix-hinge-helix researchgate.netproteopedia.orgnih.gov |
The conformation of cupiennin-1a is highly dependent on its surrounding chemical environment.
Aqueous Solution: In a simple aqueous solution, cupiennin-1a is largely unstructured and exists in a random coil conformation. researchgate.net
Membrane-Mimicking Environments: In the presence of membrane-mimicking solvents, such as a mixture of trifluoroethanol (TFE) and water, the peptide exhibits a high potential to form a helical structure. frontiersin.orgnih.govresearchgate.net Specifically, it adopts the helix-hinge-helix conformation observed in NMR studies. proteopedia.orgnih.govacs.org
Lipid Bilayers: Upon interaction with lipid membranes, cupiennin-1a transitions from a coil to an α-helical structure. researchgate.netresearchgate.net The nature of the interaction depends on the lipid composition. In bilayers composed of the zwitterionic lipid DMPC, the peptide interacts with the lipid head groups and disorders the acyl chains. nih.govacs.org In mixed bilayers containing the anionic lipid DMPG, cupiennin-1a shows preferential interaction with the negatively charged DMPG, suggesting it can induce lateral separation of lipids within the membrane. proteopedia.orgnih.govacs.org
Influence of pH: Molecular dynamics simulations have shown that pH significantly influences the peptide's structure. At a high pH (e.g., pH 11), where the peptide is in a neutral state, it shows a diverse range of conformations, including disordered and helix-hinge-helix structures. acs.org Conversely, at a low pH (e.g., pH 3), its charged state, the peptide has a high propensity to form stable α-helical structures. acs.org The protonated lysine (B10760008) residues are crucial for recognizing and interacting with charged membrane surfaces. acs.org
Conformational States in Different Environments:
Disordered Conformations in Aqueous Solutions
In aqueous solutions, Cupiennin-1a does not adopt a stable, folded three-dimensional structure. acs.org Circular dichroism and molecular dynamics studies have consistently shown that the peptide exists predominantly in a disordered, random coil conformation in the absence of a membrane or membrane-mimicking environment. researchgate.netacs.orgmdpi.com This conformational flexibility is a common trait among many linear, cationic antimicrobial peptides, which often remain unstructured until they encounter a target membrane. mdpi.com In solution, the peptide is likely in an equilibrium state, fluctuating between various ordered and disordered structures. acs.org
Induction of Helix-Hinge-Helix Structure in Membrane-Mimicking Solvents (e.g., Trifluoroethanol)
The unstructured nature of Cupiennin-1a undergoes a significant transformation in environments that mimic the hydrophobic core of a cell membrane. researchgate.netacs.org In a solvent mixture of trifluoroethanol and water (TFE/H₂O), the peptide adopts a well-defined helix-hinge-helix structure, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.orgrcsb.org This conformation consists of two distinct α-helical segments separated by a flexible hinge. acs.org The N-terminal helix, spanning approximately residues 3-21, is notably amphipathic, meaning it has both a hydrophobic and a hydrophilic face. acs.org In contrast, the C-terminal helix (residues 28-34) is almost entirely hydrophilic. acs.org This induced structure is considered critical for the peptide's function, as it facilitates efficient insertion into and interaction with lipid bilayers. researchgate.netacs.org
Insights from Circular Dichroism (CD) Studies on Helical Potential
Conformational studies, including circular dichroism (CD) spectroscopy, have been instrumental in demonstrating the significant helical potential of Cupiennin-1a. nih.govnih.gov While CD spectra confirm the peptide is unstructured in simple aqueous buffers, the data also reveal a high propensity to form α-helical structures upon interacting with lipid membranes or in the presence of TFE. nih.govresearchgate.netacs.org This environmentally triggered transition from a random coil to a structured α-helical conformation is a hallmark of its mechanism of action. researchgate.net
Table 1: Conformational Properties of Cupiennin-1a in Different Solvent Environments
| Environment | Dominant Conformation | Key Structural Features | Method of Observation |
|---|---|---|---|
| Aqueous Solution | Disordered / Random Coil | Lacks a stable, defined 3D structure. researchgate.netacs.orgmdpi.com | Circular Dichroism, Molecular Dynamics |
| Trifluoroethanol/Water (TFE/H₂O) | Helix-Hinge-Helix | N-terminal amphipathic helix, C-terminal polar helix, flexible hinge region. acs.orgacs.org | Nuclear Magnetic Resonance (NMR) |
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how different parts of the Cupiennin-1a molecule contribute to its biological activity. These investigations highlight the importance of specific residues and larger structural motifs.
Identification of Key Residues and Structural Motifs for Activity
The activity of Cupiennin-1a is not attributed to a single residue but rather to the collective contribution of specific regions and properties. acs.orgcore.ac.uk The hydrophobic N-terminal segment has been identified as a primary determinant of both structure and lytic activity. core.ac.uk Specifically, the aromatic residues Phenylalanine-2 (F2) and Phenylalanine-6 (F6) in this region are crucial; their substitution has been shown to decrease the peptide's hemolytic and insecticidal effects. scispace.com
Role of the Hinge Region in Membrane Interaction and Efficacy
The flexible hinge region connecting the two helices is a critical structural element for the peptide's function. acs.orgacs.org NMR structural data and molecular dynamics simulations show that this hinge allows the N-terminal and C-terminal helices to orient independently of one another. acs.orgacs.orgrcsb.org This flexibility is believed to be essential for maximal efficacy, enabling the peptide to adapt its conformation upon membrane binding. rcsb.org It permits the amphipathic N-terminal helix to insert into the hydrophobic lipid core while the polar C-terminal helix remains associated with the charged headgroups on the membrane surface, a process that facilitates membrane disruption. acs.orgacs.org
Table 2: Key Structural Regions of Cupiennin-1a and Their Functions
| Region / Motif | Key Residues | Established Role in Activity |
|---|---|---|
| N-Terminal Domain | GFGALFKFL... (esp. F2, F6) | Major determinant of lytic activity and structure formation; membrane insertion. core.ac.ukscispace.com |
| Cationic Residues | 8 Lysine (K) residues | Electrostatic attraction and binding to negatively charged membranes. acs.orgcore.ac.uk |
| Hinge Region | ...VAKQAA KQG... | Provides flexibility, allowing independent orientation of helices for optimal membrane interaction. acs.orgacs.orgrcsb.org |
| C-Terminal Domain | ...YVVNKQME-NH₂ | Polar region that interacts with the membrane surface. acs.org |
Influence of Environmental Factors on Conformation and Function
The structure and, consequently, the function of Cupiennin-1a are highly sensitive to its chemical environment, particularly pH and the composition of surrounding lipid membranes.
pH: The peptide's conformation and membrane activity are strongly pH-dependent. acs.org At an acidic pH of 3, where its lysine residues are fully protonated and charged, Cupiennin-1a shows a high propensity to form α-helices that assist in recognizing and interacting with membrane surfaces. acs.orgresearchgate.net Conversely, at a high pH of 11, the peptide is largely neutral and exists as a heterogeneous mix of disordered and helix-hinge-helix structures with minimal ability to interact with charged membranes. acs.orgresearchgate.net
Membrane Composition: Cupiennin-1a exhibits differential interactions based on the lipid composition of the target membrane. Solid-state NMR studies show that the peptide interacts preferentially with anionic phospholipids (B1166683) (e.g., DMPG), which are characteristic of prokaryotic membranes, over zwitterionic phospholipids (e.g., DMPC) found in eukaryotic cells. acs.orgrcsb.org This selectivity may explain its spectrum of antimicrobial activity. rcsb.org
Ions: Computational models suggest that negative ions in the solution, such as chloride, can interact with the positively charged lysine residues. acs.orgresearchgate.net This interaction appears to help stabilize the peptide's helical structures, effectively mimicking the role of negatively charged lipid headgroups on a membrane surface. acs.orgresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Cupiennin-1a |
| Trifluoroethanol (TFE) |
| Water |
| Phenylalanine |
| Lysine |
| DMPC (Dimyristoylphosphatidylcholine) |
| DMPG (Dimyristoylphosphatidylglycerol) |
pH-Dependent Conformational Changes and Alpha-Helix Formation
The conformation of Cupiennin-1a is profoundly influenced by the ambient pH, which alters the protonation state of its amino acid residues, particularly its eight lysine residues. acs.orgresearchgate.net This pH-dependent structural plasticity is central to its biological activity. In aqueous solutions, circular dichroism studies have shown that Cupiennin-1a is largely unstructured. researchgate.net However, its conformation changes significantly in different chemical environments and at varying pH levels. acs.orgresearchgate.net
Molecular dynamics simulations have provided detailed insights into these conformational shifts. acs.orgnih.gov At a low pH of 3, where the peptide is in a highly charged state, it exhibits a high propensity to form stable α-helical structures. acs.orgnih.govresearchgate.net This structured conformation is believed to be the active form, assisting the peptide in recognizing and interacting with target membranes. acs.orgresearchgate.net The stabilization of these helices is thought to be aided by the interaction between the protonated lysine residues and negatively charged ions in the solution, which mimic the function of negatively charged lipid head groups in a membrane. acs.org
Conversely, at a high pH of 11, corresponding to a more neutral state for the peptide, Cupiennin-1a displays significant conformational diversity. acs.orgnih.gov In this state, it predominantly adopts disordered structures or a flexible helix-hinge-helix conformation. acs.orgresearchgate.net The peptide's structure at high pH is considered to be similar to its inactive form. acs.org The transition from a disordered coil to a structured α-helix is a critical step initiated by the recognition of negatively charged membranes. acs.org
| pH Condition | Peptide State | Predominant Conformation(s) | Structural Characteristics |
|---|---|---|---|
| Low pH (e.g., pH 3) | Charged (Cationic) | α-helix, Full Helical | Highly structured, stabilized by charged lysine residues. acs.orgnih.govresearchgate.net Considered the active form. acs.org |
| High pH (e.g., pH 11) | Neutral | Disordered, Helix-Hinge-Helix | Conformational diversity, flexible. acs.orgnih.govresearchgate.net Considered the inactive form. acs.org |
| Aqueous Solution | - | Unstructured / Random Coil | Lacks a defined secondary structure. researchgate.net |
Impact of Membrane Composition on Peptide Conformation and Dynamics
The interaction of Cupiennin-1a with lipid bilayers is a key determinant of its cytolytic activity, and this interaction is highly dependent on the membrane's lipid composition. nih.govacs.org The peptide's cell lysis capability varies between neutral and charged membranes. acs.orgresearchgate.net The induction of its α-helical structure is closely linked to its interaction with the membrane surface, particularly with negatively charged lipids. acs.orgresearchgate.net
Studies using solid-state Nuclear Magnetic Resonance (NMR) have elucidated the differential effects of Cupiennin-1a on membranes of varying compositions. nih.govacs.orgproteopedia.org
Zwitterionic Membranes: In model membranes composed solely of the zwitterionic (electrically neutral) lipid dimyristoylphosphatidylcholine (B1235183) (DMPC), Cupiennin-1a interacts with the lipid head groups. nih.govacs.orgproteopedia.org This interaction leads to a decrease in the order of the entire lipid acyl chain, suggesting a significant perturbation of the membrane structure. nih.govacs.orgproteopedia.org
Anionic Membranes: When Cupiennin-1a is introduced to a mixed membrane system containing both zwitterionic DMPC and the anionic (negatively charged) lipid dimyristoylphosphatidylglycerol (DMPG), it exhibits a clear preferential interaction with the anionic DMPG lipids. nih.govacs.orgproteopedia.org This selective interaction is so pronounced that it appears to induce a lateral separation of the two lipid types within the membrane. nih.govacs.orgproteopedia.org Interestingly, in these mixed membranes, the peptide causes little change to the order parameters of the DMPC acyl chains, indicating a more localized interaction with the anionic components. nih.govacs.org
This preferential binding to anionic lipids explains the peptide's mechanism of targeting specific cells, such as bacteria, whose membranes are typically rich in negatively charged phospholipids. nih.govproteopedia.org The initial electrostatic attraction between the cationic peptide and the anionic membrane surface facilitates the subsequent conformational changes and insertion into the bilayer, ultimately leading to cell lysis. acs.orgnih.gov The helix-hinge-helix structure is thought to be advantageous, allowing the amphipathic N-terminal helix and the polar C-terminal helix to orient themselves independently for optimal membrane binding and disruption. nih.govacs.orgproteopedia.org
| Membrane Type | Lipid Composition | Observed Interaction with Cupiennin-1a | Effect on Membrane Dynamics |
|---|---|---|---|
| Zwitterionic | d54-DMPC | Interaction with lipid head groups. nih.govacs.org | Decrease in order over the entire acyl chain. nih.govacs.orgproteopedia.org |
| Mixed (Anionic/Zwitterionic) | d54-DMPC / DMPG | Preferential interaction with anionic DMPG. nih.govacs.orgproteopedia.org | Induces lateral separation of lipids; little effect on d54-DMPC acyl chain order. nih.govacs.orgproteopedia.org |
Mechanistic Elucidation of Cupiennin 1a Bioactivity
Membrane-Interacting Properties and Cytolytic Mechanisms
The lytic function of Cupiennin-1a is intrinsically linked to its behavior at the cell-membrane interface. This section explores the multifaceted interactions between the peptide and cellular membranes, leading to cell death.
Interaction with Prokaryotic and Eukaryotic Cell Membranes
Cupiennin-1a demonstrates broad-spectrum cytolytic activity, targeting both prokaryotic and eukaryotic cells, including bacteria, fungi, protozoan parasites, and even human cancer cells. researchgate.netfrontiersin.orgdbaasp.orgmdpi.com Its effectiveness against such a wide array of cell types suggests a mechanism that targets fundamental and conserved components of cell membranes. nih.gov The peptide's interaction with membranes is not uniform and appears to differ based on the membrane composition of the target cell, which may account for its specific spectrum of activity. acs.orgnih.gov
Studies have shown that Cupiennin-1a's lytic activity varies between neutral and charged membranes. acs.orgresearchgate.net It exhibits a preference for negatively charged membranes, which are characteristic of prokaryotic cells. researchgate.netresearchgate.net This preference is largely attributed to electrostatic interactions between the highly cationic peptide and the anionic components of bacterial membranes. ebi.ac.uknih.gov The importance of negatively charged sialic acids on the outer leaflet of erythrocytes for the binding and hemolytic activity of L-cupiennin 1a has also been demonstrated. researchgate.net In contrast, its interaction with the zwitterionic membranes typical of eukaryotic cells is also significant, though the underlying mechanisms may have subtle differences. acs.orgnih.gov
Table 1: Antimicrobial Spectrum of Cupiennin-1a
| Target Organism Type | Examples | Reference |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | wikipedia.orgresearchgate.net |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Paracoccus denitrificans | wikipedia.orgresearchgate.net |
| Fungi | Candida krusei | frontiersin.orgmdpi.com |
| Parasites | Trypanosoma cruzi, Trypanosoma brucei, Plasmodium falciparum | frontiersin.org |
| Cancer Cells | Breast adenocarcinoma lines (MCF-7, MDAMB-231) | frontiersin.org |
| Mammalian Cells | Human erythrocytes, mouse skeletal myoblasts | wikipedia.orgfrontiersin.org |
Disturbance of Membrane Function and Permeabilization
The primary mode of action for Cupiennin-1a involves the disturbance of membrane function, ultimately leading to permeabilization and cell lysis. proteopedia.orgnih.gov Upon binding to the cell surface, the peptide disrupts the integrity of the lipid bilayer, causing an osmotic shock that results in cell death. nih.gov This membrane-destroying mode of action is a hallmark of many antimicrobial peptides and is responsible for the immediate biological effects observed. nih.govresearchgate.net
The process begins with the accumulation of peptide molecules on the membrane surface. researchgate.net Once a threshold concentration is reached, the peptides induce a significant disruption of the membrane structure, leading to increased permeability. nih.govresearchgate.net This permeabilization allows for the leakage of intracellular contents and the influx of extracellular substances, ultimately leading to the demise of the cell.
Proposed Mechanism of Action: "Carpet" Model and Toroidal Pore Formation
Several models have been proposed to describe the precise mechanism by which antimicrobial peptides like Cupiennin-1a disrupt membranes. nih.govredalyc.orgmdpi.com For Cupiennin-1a, the "carpet" model and the formation of toroidal pores are the most prominently suggested mechanisms. researchgate.netresearchgate.net
In the "carpet" model , the peptides accumulate on the surface of the lipid bilayer, orienting parallel to it and forming an extensive layer or "carpet". researchgate.netredalyc.org This accumulation disrupts the membrane structure, leading to permeabilization without the formation of discrete, stable pores. researchgate.net
The toroidal pore model suggests that after binding to the membrane surface, the peptides aggregate and induce the lipid monolayers to bend continuously through the pore. redalyc.orgacademicjournals.org This creates a "wormhole" where the pore is lined by both the inserted peptides and the lipid head groups. researchgate.netnih.gov Solid-state NMR analysis of Cupiennin-1a in different phospholipid bilayers supports the formation of toroidal pores as a primary mechanism for its antimicrobial effect. researchgate.netresearchgate.net It has been proposed that the peptide may act through a pore-forming carpet mechanism. researchgate.net
Role of Cationicity and Amphipathicity in Membrane Association and Lysis
The potent membrane-disrupting activity of Cupiennin-1a is intrinsically linked to two key physicochemical properties: its high cationicity and its amphipathic nature. wikipedia.orgebi.ac.uk
Cationicity: Cupiennin-1a is a highly cationic peptide, with a net positive charge attributed to its numerous basic amino acid residues, particularly lysine (B10760008). wikipedia.orgacs.orgnih.gov This positive charge is crucial for the initial electrostatic attraction and binding to the negatively charged surfaces of microbial membranes. ebi.ac.uknih.gov The importance of these charged residues in recognizing membrane surfaces has been highlighted in multiple studies. acs.orgnih.gov
Amphipathicity: The peptide adopts an α-helical structure in a membrane-mimicking environment, which is crucial for its activity. researchgate.netmdpi.com This helical conformation results in an amphipathic structure, with a hydrophobic face and a hydrophilic, charged face. proteopedia.org The amphipathic N-terminus is capable of inserting into the hydrophobic core of the lipid bilayer, while the polar C-terminus interacts with the cell surface. ebi.ac.uk This dual characteristic allows the peptide to effectively partition into the membrane, a critical step for subsequent disruption. proteopedia.orgebi.ac.uk Conformational studies have revealed a high potential for helix formation, which is linked to its membrane-destroying mode of action. nih.gov
The peptide is unstructured in aqueous solutions and adopts its helical conformation upon interacting with lipid membranes. acs.orgresearchgate.net It has been described as having a helix-hinge-helix structure, where the hinge region may allow the N-terminal and C-terminal helices to orient independently for optimal membrane binding and antibacterial efficacy. proteopedia.orgacs.orgnih.gov
Differential Effects on Lipid Motions and Lateral Lipid Separation
Detailed studies using solid-state NMR have revealed that Cupiennin-1a's interaction with membranes is not a simple, uniform process but involves nuanced effects on lipid dynamics. acs.orgnih.gov The peptide's influence on lipid motion and organization depends on the composition of the membrane. researchgate.netacs.org
In model membranes composed solely of the zwitterionic lipid d54-DMPC, Cupiennin-1a causes a decrease in the order of the entire acyl chain and interacts with the lipid head groups. proteopedia.orgacs.orgnih.gov This indicates a general disruption of the lipid packing.
However, in mixed lipid systems containing both the zwitterionic d54-DMPC and the anionic DMPG, Cupiennin-1a induces a lateral separation of the two lipid types. researchgate.netacs.orgnih.gov The peptide shows a preferential interaction with the anionic DMPG, as evidenced by ³¹P NMR spectra. proteopedia.orgacs.orgnih.gov Interestingly, in these mixed membranes, there is little effect observed on the order parameters of the deuterated acyl chains. acs.orgnih.gov Furthermore, ³¹P NMR relaxation measurements have confirmed a differential effect on the lipid motions that is dependent on the membrane composition. researchgate.netacs.orgnih.gov These subtle differences in the mechanism of membrane lysis likely contribute to the specific spectrum of activity of Cupiennin-1a against different cell types. acs.orgnih.gov
Modulation of Specific Biological Pathways and Molecular Targets
While the primary mechanism of Cupiennin-1a is membrane disruption, research has indicated that it can also modulate specific intracellular pathways and interact with molecular targets, suggesting a more complex bioactivity profile than simple cytolysis.
Table 2: Known Molecular Targets and Pathways Modulated by Cupiennin-1a
| Molecular Target/Pathway | Effect | Reference |
|---|---|---|
| Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | researchgate.netdbaasp.org |
| Calmodulin | Complexation | researchgate.net |
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
A notable bioactivity of Cupiennin-1a is its ability to inhibit the enzymatic function of neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov This was the first reported instance of nNOS inhibition by a component of spider venom. researchgate.net The inhibition is measured by monitoring the enzyme's conversion of [3H]arginine to [3H]citrulline.
The inhibitory mechanism of Cupiennin-1a on nNOS does not involve direct interaction with the enzyme itself, but rather with its essential regulatory protein, calcium-calmodulin (CaM). researchgate.netnih.gov The formation of a complex between Cupiennin-1a and CaM is the key step in the inhibition process. researchgate.netresearchgate.net Evidence for this interaction comes from nuclear magnetic resonance (NMR) spectroscopy, where chemical shift changes in the spectrum of 15N-labelled CaM are observed upon the addition of Cupiennin-1a. researchgate.netnih.gov These NMR data confirm a strong binding event, indicating the formation of a stable complex with a 1:1 stoichiometry. researchgate.netnih.govcapes.gov.br
The potency of Cupiennin-1a as an nNOS inhibitor has been quantitatively determined. The half-maximal inhibitory concentration (IC50) for the inhibition of nitric oxide formation by nNOS is 1.3 ± 0.3 µM. researchgate.netnih.gov
| Parameter | Value | Target Enzyme |
| IC50 | 1.3 ± 0.3 µM | Neuronal Nitric Oxide Synthase (nNOS) |
Mechanism: Complexation with Regulatory Protein Calcium Calmodulin
Synergistic Enhancement of Neurotoxin Activities
Research has demonstrated that Cupiennin-1a significantly enhances the insecticidal activity of several neurotoxins from the Cupiennius salei toxin (CSTX) family, namely CSTX-1, CSTX-9, and CSTX-13. biologists.comuniprot.orgproteopedia.org The presence of Cupiennin-1a can increase the insecticidal activity of these neurotoxins by up to 65%. biologists.comnih.govuniprot.orgdntb.gov.ua This synergistic effect has been quantified in bioassays using Drosophila melanogaster. biologists.com For instance, when co-injected with a non-toxic concentration of Cupiennin-1a, the mortality caused by CSTX-1, CSTX-9, and CSTX-13 increased dramatically. biologists.com
| Neurotoxin | Mortality (Alone) | Mortality (with Cupiennin-1a) | Percent Increase |
| CSTX-1 | 27% | 92% | ~241% |
| CSTX-9 | 35% | 78% | ~123% |
| CSTX-13 | 39% | 97% | ~149% |
Data derived from Drosophila bioassays. biologists.com
The proposed mechanism behind this synergy involves the membrane-disrupting properties of Cupiennin-1a. nih.govresearchgate.net It is suggested that Cupiennin-1a's primary function in this context is to disturb the integrity of cell membranes. uniprot.orgproteopedia.org By adopting an α-helical structure and inserting itself into the lipid bilayer, Cupiennin-1a causes membrane destruction. biologists.com This nonspecific cytolytic activity is believed to provide the neurotoxins, such as CSTX-1 and CSTX-13, with better access to their intracellular or membrane-bound targets, thereby enhancing their paralytic efficacy. pnas.orgnih.govresearchgate.net
Augmentation of CSTX-1, CSTX-9, and CSTX-13 Insecticidal Activity
Non-Stereospecific Nature of Membrane Destruction
A key feature of Cupiennin-1a's cytolytic activity is its lack of stereospecificity. researchgate.netacs.org Studies comparing the activity of synthesized all-L-Cupiennin-1a (the natural form) and its enantiomer, all-D-Cupiennin-1a, have shown that both forms exhibit broad membranolytic activity against various prokaryotic and eukaryotic cells. researchgate.netresearchgate.net This finding indicates that the peptide's ability to destroy membranes does not depend on a chiral interaction with a specific receptor on the cell surface, and a stereospecific mode of membrane destruction can be excluded. researchgate.netcore.ac.uk
Spectrum of Biological Activities and Physiological Roles of Cupiennin 1a
Broad-Spectrum Antimicrobial Activity
Cupiennin-1a demonstrates potent antimicrobial effects against a diverse array of microorganisms, including bacteria and fungi. researchgate.netresearchgate.net Its mechanism is believed to involve the destruction of cell membranes. nih.govscispace.com The peptide is unstructured in aqueous solutions but adopts an amphipathic helix-hinge-helix structure in the presence of membranes, which facilitates its insertion into the lipid bilayer. researchgate.netresearchgate.net
Research has consistently shown that Cupiennin-1a is bactericidal against both Gram-positive and Gram-negative bacteria in the submicromolar to micromolar range. researchgate.netnih.gov Its efficacy has been documented against several medically relevant strains. The peptide acts via cytolytic mechanisms against a broad spectrum of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis. researchgate.netnih.gov It is also active against Bacillus subtilis. uniprot.orgproteopedia.org The minimal inhibitory concentrations (MICs) highlight its potent activity. For instance, against S. aureus, the MIC has been reported to be in the range of 4-8 µM. scispace.com
Table 1: Minimum Inhibitory Concentration (MIC) of Cupiennin-1a Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.8 - 5.0 frontiersin.orgijbs.com |
| Bacillus subtilis | Gram-Positive | 0.8 nih.gov |
| Enterococcus faecalis | Gram-Positive | 1.6 nih.gov |
| Escherichia coli | Gram-Negative | 0.4 nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | 3.1 frontiersin.org |
In addition to its antibacterial properties, Cupiennin-1a exhibits antifungal activity. scispace.comfrontiersin.org Studies have shown its effectiveness against fungal strains, although detailed information is less abundant than for its antibacterial action. frontiersin.org Analogs of Cupiennin-1a have also demonstrated activity against the yeast Candida parapsilosis. frontiersin.org This broad-spectrum antimicrobial capability suggests a role in protecting the spider's venom apparatus from microbial infections. scispace.comnih.gov
Bactericidal Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, Bacillus subtilis)
Antiprotozoal Activity
The peptide's cytolytic properties extend to protozoan parasites. Cupiennin-1a has demonstrated significant activity against several parasites responsible for major human diseases. researchgate.netfrontiersin.org It is effective against Trypanosoma cruzi (the agent of Chagas disease) and Trypanosoma brucei rhodesiense (a cause of African trypanosomiasis), showing growth inhibition in the nanomolar range against the latter. frontiersin.orgmdpi.com Furthermore, Cupiennin-1a is active against the intraerythrocytic stage of Plasmodium falciparum, the parasite that causes the most severe form of malaria. mdpi.com This activity is non-stereospecific, meaning both the natural L-form and a synthesized D-form of the peptide are effective, which supports a mechanism based on membrane disruption rather than interaction with a specific chiral receptor. researchgate.netmdpi.com
Table 2: Antiprotozoal Activity (IC₅₀) of Cupiennin-1a
| Protozoan Parasite | Disease | IC₅₀ (µM) |
|---|---|---|
| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 0.002 researchgate.net |
| Trypanosoma cruzi | Chagas Disease | 0.16 researchgate.net |
| Plasmodium falciparum | Malaria | 0.3 researchgate.net |
Effects on Eukaryotic Cell Membranes in Research Settings
The primary mechanism of Cupiennin-1a involves the perturbation and destruction of cell membranes, a property that is not limited to microbes and insects but also affects vertebrate eukaryotic cells in laboratory assays. researchgate.netnih.gov
Cupiennin-1a demonstrates significant hemolytic activity, meaning it can lyse red blood cells (erythrocytes). researchgate.netuniprot.orgresearchgate.net This cytolytic effect is a direct consequence of its membrane-destroying capabilities. nih.gov In assays using human erythrocytes, Cupiennin-1a shows potent, dose-dependent lysis, although its activity is reported to be 8 to 14 times lower than that of melittin, a well-known hemolytic peptide from bee venom. nih.gov The semi-maximal effective concentration (EC₅₀) for hemolysis has been measured at 24.4 µM. researchgate.netfrontiersin.org The interaction is influenced by the negative charges on the erythrocyte surface; research has shown that removing negatively charged sialic acids from the cell membrane reduces the peptide's hemolytic activity. researchgate.net
Table 3: Hemolytic Activity of Cupiennin-1a
| Cell Type | Assay | Effective Concentration (µM) |
|---|---|---|
| Human Erythrocytes | Hemolysis (EC₅₀) | 24.4 researchgate.netfrontiersin.org |
Activity on Myoblasts
Cupiennin-1a has been shown to be toxic to mouse skeletal myoblasts (L-6 cells). nih.govresearchgate.net Research indicates that the peptide has an EC50 (half-maximal effective concentration) of 0.342 µM on these cells, demonstrating its potent cytotoxic nature against this cell type. researchgate.net This cytolytic activity is a hallmark of cupiennins, which are known to disrupt cell membranes. researchgate.net
Activity on Cancer Cell Lines (e.g., Breast Adenocarcinoma Cells MCF-7 and MDAMB-231)
Cupiennin-1a demonstrates significant antitumor activity against human breast adenocarcinoma cell lines, including MCF-7 and the more resistant MDA-MB-231. nih.govresearchgate.net The peptide shows cytotoxic effects against both cell lines even at low concentrations. nih.gov Studies have shown that while Cupiennin-1a is effective against both, all of its tested analogs also displayed antitumor potential against the MCF-7 line at all concentrations, often reducing cell viability to below 50% even at lower concentrations. nih.gov In contrast, the analog peptides only showed antitumor activity against the triple-negative and more aggressive MDA-MB-231 cell line at higher concentrations. nih.gov
The cytotoxic effect of Cupiennin-1a and its analogs on these cancer cell lines was evaluated using the MTT assay. nih.gov The data highlights the potential of these peptides, particularly the parent compound Cupiennin-1a, in targeting breast cancer cells.
Table 1: Cytotoxic Activity of Cupiennin-1a on Breast Cancer Cell Lines
| Cell Line | Description | Effect of Cupiennin-1a | Citation |
|---|---|---|---|
| MCF-7 | Estrogen receptor-positive breast cancer cell line | High cytotoxicity, even at low concentrations. | nih.gov |
| MDA-MB-231 | Triple-negative breast cancer cell line, resistant to many antitumor agents | High cytotoxicity, even at low concentrations. | nih.gov |
Ecological and Evolutionary Role within Cupiennius salei Venom
The venom of Cupiennius salei is a complex cocktail of various components that have evolved to serve multiple functions crucial for the spider's survival. pnas.orgwikipedia.org Cupiennin-1a plays a significant role in this context, contributing to both predation and the maintenance of the venom system. nih.govpnas.org
Contribution to Predation and Defense Mechanisms
Cupiennius salei is a nocturnal hunting spider that relies on its venom to rapidly paralyze its prey. pnas.org The effectiveness of the venom is not just due to individual potent toxins but also to the synergistic interactions between its various components. biologists.com Cupiennin-1a, with its cytolytic and insecticidal properties, is a key player in the envenomation process. pnas.orgnih.gov While it possesses its own insecticidal activity, a crucial role of Cupiennin-1a is to enhance the activity of neurotoxins in the venom. pnas.orgnih.gov This synergistic action ensures a rapid and effective paralysis of the prey, which is vital for a spider that does not build a web and where an escaped prey item is a lost meal. pnas.org The spider also demonstrates an economical use of its venom, adjusting the amount injected based on the prey's size and behavior, a strategy known as the venom optimization hypothesis. d-nb.infobiologists.com
Protection of the Venom Apparatus Against Microbial Contamination
The venom of C. salei contains peptides with strong antimicrobial properties, and Cupiennin-1a is a prominent example. nih.govcapes.gov.br These peptides are effective against a range of bacteria. nih.govcapes.gov.br It has been suggested that this antimicrobial activity serves to protect the spider's venom apparatus, including the glands and ducts, from microbial infections. nih.gov This is a crucial function, as contamination could impair the production and delivery of venom, which is essential for the spider's survival. nih.gov The broad-spectrum bactericidal activity of cupiennins, including Cupiennin-1a, occurs at submicromolar concentrations. nih.gov
Advanced Research Methodologies for Cupiennin 1a Investigation
Isolation and Purification Techniques
The purification of Cupiennin-1a from the crude venom of the spider Cupiennius salei is a multi-step process that leverages the peptide's unique physicochemical properties, such as size, charge, and hydrophobicity. A combination of chromatographic techniques is typically employed to achieve homogeneity. nih.govconicet.gov.ar
A common strategy for purifying Cupiennin-1a involves a sequential three- or four-step protocol. nih.govpnas.orgpnas.org
Size Exclusion Chromatography (SEC): As an initial step, crude venom is often subjected to SEC (also known as gel filtration). nih.govuzh.ch This technique separates molecules based on their size. creative-proteomics.com The venom components are passed through a column containing a porous resin; larger molecules elute first, while smaller molecules, like peptides in the range of Cupiennin-1a, are temporarily trapped in the pores and elute later. nih.govscielo.br This step effectively separates the peptide fraction from high-molecular-weight proteins. nih.govresearchgate.net
Cation Exchange Chromatography (CEX): Following SEC, the peptide-rich fraction undergoes CEX. nih.govpnas.org This method separates molecules based on their net positive charge. phenomenex.com Cupiennin-1a is a highly basic peptide, carrying a significant positive charge (+8) at physiological pH. ingentaconnect.comresearchgate.net It binds strongly to the negatively charged stationary phase of the CEX column. phenomenex.combio-works.com Elution is then achieved by applying a gradient of increasing salt concentration or by changing the pH, which disrupts the electrostatic interactions and releases the bound peptides. nih.govphenomenex.com This step is crucial for enriching cationic peptides like Cupiennin-1a. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step typically involves one or more rounds of RP-HPLC. conicet.gov.arpnas.orgpnas.org This is a high-resolution technique that separates molecules based on their hydrophobicity. scielo.brscielo.brnih.gov The sample is applied to a column with a nonpolar (hydrophobic) stationary phase (e.g., C4, C8, or C18). pnas.orgscielo.brmdpi.com Peptides are eluted using a gradient of increasing organic solvent, such as acetonitrile, in water. mdpi.comresearchgate.net The more hydrophobic a peptide is, the more strongly it binds to the column and the higher the concentration of organic solvent required for its elution. This technique is highly effective for obtaining pure Cupiennin-1a, free from other venom components and closely related isoforms. conicet.gov.arpnas.org
| Chromatographic Technique | Principle of Separation | Role in Cupiennin-1a Purification | Typical Column/Resin |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Molecular Size | Initial fractionation of crude venom; separates high-molecular-weight proteins from smaller peptides. nih.govscielo.br | Superdex 75, Bio-Gel P-60 nih.govuzh.ch |
| Cation Exchange Chromatography (CEX) | Net Positive Charge | Enrichment of highly cationic peptides like Cupiennin-1a. nih.gov | Mono S, MiniS PE nih.govpnas.org |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Final, high-resolution purification to homogeneity. conicet.gov.arpnas.org | C4, C8, C18 pnas.orgpnas.orgmdpi.com |
Mass Spectrometry-Based Characterization and Sequence Analysis
Mass spectrometry (MS) is a cornerstone for the molecular characterization of Cupiennin-1a, providing precise mass determination and sequence information.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides. It has been instrumental in determining the precise molecular mass of Cupiennin-1a and its related isoforms. nih.govpnas.org Research has reported the molecular mass of Cupiennin-1a to be approximately 3798.63 Da to 3814.5 Da. ingentaconnect.comuniprot.orgwikipedia.org ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures, providing mass information for components as they are separated chromatographically. nih.govthermofisher.com This technique was used to characterize the fragments of Cupiennin-1a's precursor protein after proteolytic degradation. pnas.org
MALDI-TOF-MS is another powerful technique used in the study of Cupiennin-1a and other venom peptides. conicet.gov.armdpi.com In this method, the peptide sample is co-crystallized with a matrix material on a target plate. nih.gov A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel through a flight tube to a detector is measured to determine their mass-to-charge ratio. mdpi.com MALDI-TOF is often used to rapidly screen chromatographic fractions for the presence of the target peptide. conicet.gov.armdpi.com When coupled with a second stage of mass analysis (MS/MS), it can be used for peptide sequencing by fragmenting the parent ion and analyzing the resulting daughter ions. uzh.chnih.gov This technique was used to analyze the molecular mass of synthesized Cupiennin-1a analogs. nih.govfrontiersin.org
| Technique | Primary Application for Cupiennin-1a | Key Findings/Data |
|---|---|---|
| ESI-MS | Precise molecular mass determination of native and modified peptides. nih.govpnas.org | Molecular Mass: ~3798.63 - 3814.5 Da ingentaconnect.comuniprot.orgwikipedia.org |
| MALDI-TOF-MS/MS | Rapid screening of fractions, molecular mass analysis, and peptide sequencing. conicet.gov.armdpi.comnih.gov | Confirmed molecular mass of Cupiennin-1a and its analogs. uzh.chnih.gov |
| Comparative Tryptic Peptide Mapping | Sequence comparison of related peptides (Cupiennin isoforms). nih.govwikipedia.org | Elucidated sequences of Cupiennin 1b, 1c, and 1d by comparison to Cupiennin 1a. nih.gov |
The initial sequencing of the Cupiennin family members (1b, 1c, and 1d) was accomplished through a combination of direct sequencing and comparative tryptic peptide mapping. nih.govwikipedia.org This method involves digesting the peptides with the enzyme trypsin, which cleaves specifically at the carboxyl side of lysine (B10760008) and arginine residues. The resulting peptide fragments are then analyzed by mass spectrometry. By comparing the mass spectra of the fragments from Cupiennin 1b, 1c, and 1d with those from the known sequence of Cupiennin 1a, researchers could pinpoint the specific amino acid differences between the isoforms. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS/MS)
Spectroscopic and Biophysical Techniques for Structural and Membrane Interaction Studies
To understand how Cupiennin-1a functions, it is essential to determine its three-dimensional structure and observe how it interacts with cell membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The solution structure of Cupiennin-1a was determined using NMR spectroscopy. acs.orgnih.gov These studies revealed that in a membrane-mimicking solvent, the peptide adopts a distinct helix-hinge-helix conformation. acs.orgnih.gov This structure is thought to be crucial for its biological activity, allowing the two helical domains to orient independently for optimal interaction with membranes. acs.org
Solid-State NMR: The interaction of Cupiennin-1a with lipid bilayers has been investigated in detail using solid-state 31P and 2H NMR. acs.orgnih.gov These techniques provide information on the dynamics and organization of the lipid molecules in a membrane. acs.org Studies using model membranes showed that Cupiennin-1a interacts with the lipid headgroups and disrupts the order of the lipid acyl chains. acs.orgnih.gov Notably, the peptide showed a preferential interaction with negatively charged lipids, such as dimyristoylphosphatidylglycerol (DMPG), which helps explain its selectivity for bacterial membranes. acs.orgnih.gov These NMR studies support a toroidal pore model as a possible mechanism for its antimicrobial action. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of peptides in different environments. nih.gov Research has shown that Cupiennin-1a is largely unstructured or in a random coil conformation in aqueous solutions. researchgate.net However, upon interaction with membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles, it undergoes a conformational change to form a significant amount of α-helical structure. researchgate.netcore.ac.uk This induced helicity is a common feature of many membrane-active antimicrobial peptides.
Molecular Dynamics (MD) Simulations: Computational methods, such as Hamiltonian replica-exchange molecular dynamics (HREMD) simulations, have been employed to investigate the conformational ensemble of Cupiennin-1a under different pH conditions. acs.orgresearchgate.net These simulations showed that at low pH (when the peptide is highly charged), it has a high propensity to form stable α-helical structures. researchgate.net At higher pH (when it is neutral), it exhibits greater conformational diversity, sampling both helix-hinge-helix and disordered structures. researchgate.net These findings highlight the role of charged residues in stabilizing the active helical conformation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution, Solid-state ³¹P and ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating Cupiennin-1a, providing atomic-level insights into its structure in solution and its interactions within lipid environments.
Solution NMR: The three-dimensional structure of Cupiennin-1a in a membrane-mimicking solvent was determined using solution NMR spectroscopy. acs.orgnih.govrcsb.org These studies revealed that the peptide, which is largely unstructured in aqueous solutions, adopts a distinct helix-hinge-helix conformation in environments that simulate a lipid membrane. acs.orgnih.govscispace.com This structure consists of an amphipathic N-terminal helix and a polar C-terminal helix, connected by a flexible hinge region. acs.orgnih.gov It is hypothesized that this hinge allows the two helical segments to orient independently, which may be crucial for the peptide's efficacy in binding to and disrupting cell membranes. acs.orgnih.gov The initial structure for many computational studies is derived from the Protein Data Bank (ID: 2K38), which is the minimized average structure obtained from NMR experiments. rcsb.orgacs.org
Solid-State NMR: To understand the peptide's effect on the dynamic properties of lipid membranes, solid-state ³¹P and ²H NMR spectroscopy have been employed. acs.orgnih.gov These experiments typically use model membranes composed of multilamellar vesicles of zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC), often deuterated (d54-DMPC), and anionic dimyristoylphosphatidylglycerol (DMPG). acs.orgnih.govresearchgate.net
³¹P NMR: This technique probes the headgroup region of the phospholipids (B1166683). In the presence of Cupiennin-1a, ³¹P NMR spectra show a decrease in the chemical shift anisotropy in pure DMPC membranes, which indicates a direct interaction between the peptide and the lipid headgroups. acs.orgnih.gov In mixed DMPC/DMPG membranes, which mimic bacterial cell walls, the spectra suggest that Cupiennin-1a preferentially interacts with the anionic DMPG lipids, leading to a lateral separation of the lipid types. acs.orgnih.govrcsb.org Furthermore, ³¹P NMR relaxation measurements confirm that the peptide has a differential effect on the motion of the lipids depending on the membrane's composition. acs.orgnih.gov
²H NMR: This method provides information about the order and dynamics of the lipid acyl chains. In pure d54-DMPC vesicles, Cupiennin-1a was found to cause a decrease in the order across the entire lipid acyl chain. acs.orgnih.gov However, in mixed d54-DMPC/DMPG model membranes, little effect on the order parameters of the deuterated acyl chains was observed. acs.orgnih.gov
These differential effects observed in NMR studies suggest that the mechanism of membrane lysis by Cupiennin-1a may vary between the zwitterionic membranes of eukaryotic cells and the anionic membranes of prokaryotic cells, potentially explaining its specific spectrum of activity. acs.orgnih.govresearchgate.net
Table 1: Summary of NMR Spectroscopy Findings for Cupiennin-1a
| NMR Technique | Sample Environment | Key Findings | Interpretation | Citations |
|---|---|---|---|---|
| Solution NMR | Membrane-mimicking solvent (TFE/H₂O) | Determination of a helix-hinge-helix structure. | The hinge region likely provides flexibility for optimal membrane interaction. | acs.org, nih.gov, rcsb.org, scispace.com |
| Solid-State ³¹P NMR | d54-DMPC vesicles | Decrease in chemical shift anisotropy. | Indicates interaction with zwitterionic lipid headgroups. | acs.org, nih.gov |
| Solid-State ³¹P NMR | d54-DMPC/DMPG vesicles | Evidence of lipid lateral separation. | Preferential interaction with anionic DMPG lipids. | acs.org, nih.gov, rcsb.org |
| Solid-State ²H NMR | d54-DMPC vesicles | Decrease in acyl chain order. | Disruption of the lipid packing in zwitterionic membranes. | acs.org, nih.gov |
| Solid-State ²H NMR | d54-DMPC/DMPG vesicles | Little effect on acyl chain order. | The interaction is more localized to the anionic lipid domains. | acs.org, nih.gov |
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of peptides in various environments. CD studies have consistently shown that Cupiennin-1a is predominantly unstructured, adopting a random coil conformation in aqueous solutions. researchgate.netnih.gov However, upon interaction with membrane-mimicking environments, such as a mixture of trifluoroethanol and water (TFE/H₂O) or in the presence of lipid vesicles, the peptide undergoes a significant conformational change. researchgate.net It folds into a helical structure, specifically the helix-hinge-helix motif also identified by NMR. researchgate.netnih.gov This transition from a disordered to an ordered state upon encountering a lipid interface is directly linked to its mechanism of action, allowing the amphiphilic peptide to efficiently insert into and disrupt the membrane. researchgate.net
Synthetic Peptide Chemistry and Recombinant Expression for Production
The production of Cupiennin-1a and its derivatives for research purposes relies on chemical synthesis and rational design, enabling detailed structure-activity relationship studies.
Solid-Phase Peptide Synthesis (e.g., Fmoc Methodology)
Cupiennin-1a and its analogs are produced synthetically using the solid-phase peptide synthesis (SPPS) approach, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) methodology. nih.govresearchgate.net This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support. uci.edupeptide.com
The general process begins with the C-terminal amino acid being covalently attached to a resin, such as a Rink amide resin, which results in a C-terminally amidated peptide upon cleavage, matching the natural form of Cupiennin-1a. nih.govnih.govresearchgate.net The synthesis cycle consists of two main steps:
Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). uci.edupeptide.com
Coupling: The next Fmoc-protected amino acid in the sequence, which has been pre-activated, is added to the resin to form a new peptide bond with the newly exposed amine. uci.edunih.gov
This cycle of deprotection and coupling is repeated for each amino acid in the sequence. peptide.com After the entire peptide has been assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail like trifluoroacetic acid (TFA). nih.govresearchgate.net The crude peptide is then purified to homogeneity, often using reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com
Rational Design and Synthesis of Cupiennin-1a Analogs
While potent, native Cupiennin-1a exhibits high cytotoxicity against mammalian cells, limiting its therapeutic potential. researchgate.netresearchgate.net To address this, researchers have employed rational design to create analogs with improved selectivity. researchgate.netnih.gov This strategy involves making specific modifications to the primary structure of Cupiennin-1a to reduce its toxicity while preserving or enhancing its desired antimicrobial or antitumor activities. researchgate.netnih.gov
Table 2: Examples of Rationally Designed Cupiennin-1a Analogs
| Analog | Design Strategy | Observed Effect | Citations |
|---|---|---|---|
| Phe to Ala Substitution | Reduce N-terminal hydrophobicity | Less pronounced insecticidal and cytolytic activity. | nih.gov |
| Phe to Lys Substitution | Increase N-terminal charge, reduce hydrophobicity | Strongly reduced bactericidal and hemolytic activity. | nih.gov |
| R-series (R1a, R1b, etc.) | C-terminal deletion and substitution with Arg, Lys, Ala | Maintained antimicrobial activity with decreased cytotoxicity against mammalian cells. | researchgate.net, nih.gov |
| Truncated cupiennin 1d analogs | Truncation of the peptide | Showed that the hydrophobic N-terminus contains the major determinants of activity. | core.ac.uk |
Computational and Molecular Dynamics Simulations
Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a dynamic, high-resolution view of peptide conformational landscapes and interactions.
Hamiltonian Replica-Exchange Molecular Dynamics (HREMD) for Conformational Landscapes
To thoroughly explore the vast conformational space of a flexible peptide like Cupiennin-1a, researchers have utilized enhanced sampling methods such as Hamiltonian Replica-Exchange Molecular Dynamics (HREMD). acs.orgnih.gov This advanced computational technique accelerates the sampling of peptide conformations, allowing for the construction of detailed free energy landscapes. acs.orgresearchgate.net
HREMD simulations of Cupiennin-1a have been performed under different pH conditions to model its charged (pH 3) and neutral (pH 11) states. acs.orgnih.gov The results highlight a strong pH-dependence on the peptide's structure and flexibility:
At pH 3 (charged state) , where the numerous lysine residues are protonated, the peptide is highly structured with a strong propensity to form α-helices. acs.orgnih.gov These stable helical structures are believed to be crucial for recognizing and interacting with the negatively charged surfaces of bacterial membranes. acs.org
At pH 11 (neutral state) , the peptide exhibits a much more diverse conformational ensemble, populating a flatter free energy landscape that includes both disordered and helix-hinge-helix structures. acs.orgnih.govresearchgate.net
These HREMD studies underscore the importance of the charged lysine residues in stabilizing the peptide's active helical structure and highlight how pH influences its conformational diversity, which in turn affects its membrane activity. acs.orgnih.gov The simulations provide insights that agree with and extend experimental findings, explaining how environmental conditions trigger the conformational changes necessary for function. acs.org
Table 3: Summary of HREMD Simulation Findings for Cupiennin-1a
| Simulation Condition | Dominant Conformations | Free Energy Landscape | Functional Implication | Citations |
|---|---|---|---|---|
| pH 3 (Charged) | High propensity for α-helical structures (full helical, helix-hinge-helix). | Characterized by distinct, deep minima corresponding to stable helical states. | Structured helices assist in recognizing and interacting with charged membrane surfaces. | acs.org, nih.gov |
| pH 11 (Neutral) | Heterogeneous ensemble of disordered and helix-hinge-helix structures. | Flatter landscape with numerous minima, indicating high conformational flexibility. | Represents a less active or inactive state in the absence of a charged membrane trigger. | acs.org, researchgate.net, nih.gov |
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have become an invaluable tool for understanding the intricate dance between Cupiennin-1a and cell membranes at an atomistic level. These computational methods allow researchers to model the peptide's conformational changes and its interactions with different lipid environments over time, providing insights that are often difficult to obtain through experimental means alone.
A significant focus of MD simulations has been to understand how pH influences the structure and activity of Cupiennin-1a. acs.org Studies using Hamiltonian replica-exchange molecular dynamics (HREMD) have demonstrated that the peptide's conformational ensemble is highly dependent on the surrounding pH. acs.orgresearchgate.net At a low pH (pH 3), representing a charged state, Cupiennin-1a exhibits a high propensity to form α-helical structures. acs.orgresearchgate.net These helical conformations are believed to be the active form, facilitating the peptide's recognition of and interaction with negatively charged membrane surfaces. acs.org The simulations suggest that the interaction between the protonated lysine residues of the peptide and negatively charged ions (like chloride ions in the simulation or lipid head groups in a membrane) stabilizes these helical structures. acs.orgresearchgate.net
Conversely, at a high pH (pH 11), corresponding to a neutral state, the peptide is more flexible and adopts a diverse range of structures, including helix-hinge-helix and disordered conformations. acs.orgresearchgate.net This conformational diversity at higher pH correlates with reduced interaction with membrane surfaces, providing a molecular basis for the observed differences in its lytic activity towards neutral and charged membranes. acs.orgresearchgate.net
MD simulations have also corroborated experimental findings from Nuclear Magnetic Resonance (NMR) spectroscopy, which showed that Cupiennin-1a adopts a helix-hinge-helix structure in a membrane-mimicking solvent. acs.orgnih.gov This structure is thought to be crucial for its function, allowing the amphipathic N-terminal helix and the polar C-terminal helix to orient independently for optimal interaction and disruption of the membrane. acs.orgnih.gov While simulations have successfully modeled the initial binding and conformational changes of Cupiennin-1a on membrane surfaces, the direct observation of pore formation through these simulations remains a complex challenge. acs.org
Bioanalytical Assays for Functional Assessment
A variety of bioanalytical assays are employed to quantitatively assess the biological activities of Cupiennin-1a, providing crucial data on its potency and spectrum of action.
Minimal Inhibitory Concentration (MIC) Assays for Antimicrobial Activity
The antimicrobial properties of Cupiennin-1a are primarily evaluated using Minimal Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard protocol used for this purpose, following guidelines from institutions like the Clinical and Laboratory Standards Institute (CLSI). frontiersin.orgnih.gov This technique involves exposing a standardized concentration of bacteria or fungi to a series of twofold dilutions of the peptide in a liquid growth medium within a 96-well microplate. frontiersin.orgnih.gov The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of the microorganism after a specified incubation period. frontiersin.orgnih.gov
Cupiennin-1a has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. nih.govuniprot.org MIC assays have shown its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa. frontiersin.orgnih.gov Notably, research has also highlighted its activity against multidrug-resistant strains like Klebsiella pneumoniae carbapenemase (KPC) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov Furthermore, its antifungal activity has been demonstrated against pathogens like Candida parapsilosis. frontiersin.orgnih.gov The results from these assays are critical for comparing the potency of Cupiennin-1a to that of its synthetic analogs and conventional antibiotics. frontiersin.orgnih.gov
| Microorganism | MIC (µM) | Reference |
| Escherichia coli | Submicromolar range | nih.gov |
| Staphylococcus aureus | Submicromolar range | nih.gov |
| Enterococcus faecalis | Submicromolar range | frontiersin.org |
| Pseudomonas aeruginosa | Submicromolar range | frontiersin.org |
| Klebsiella pneumoniae (ATCC 13883) | Not specified | frontiersin.org |
| Staphylococcus aureus (ATCC 25923) | Not specified | frontiersin.org |
| Candida parapsilosis (ATCC 22019) | Not specified | frontiersin.org |
Bioassays for Insecticidal Activity (e.g., Drosophila bioassays)
The insecticidal potential of Cupiennin-1a is commonly assessed through bioassays using the fruit fly, Drosophila melanogaster, as a model organism. frontiersin.orgdntb.gov.ua These assays typically involve the injection of precise amounts of the peptide into the flies, and the subsequent monitoring of mortality rates to determine the effective concentration (EC50) or lethal dose (LD50). frontiersin.orguniprot.org
Research has shown that Cupiennin-1a possesses pronounced insecticidal activity. frontiersin.orgnih.gov The LD50 value for Cupiennin-1a in Drosophila has been reported to be 5.9 pmol per mg of fly. frontiersin.orguniprot.org An interesting aspect of its insecticidal action is its synergistic effect when combined with other neurotoxic peptides (CSTX toxins) found in the venom of C. salei. dntb.gov.uaresearchgate.netscispace.com Co-injection of Cupiennin-1a with these neurotoxins can increase their insecticidal activity by up to 65%. uniprot.orgscispace.com This suggests that Cupiennin-1a may enhance the efficacy of the venom by disrupting cell membranes, thereby facilitating the access of neurotoxins to their targets. dntb.gov.uascispace.com In vitro tests against insect cell lines, such as those from Spodoptera frugiperda (Sf21), have also been used to confirm its insecticidal potential at the cellular level. frontiersin.org
| Bioassay Organism/Cell Line | Finding | Reference |
| Drosophila melanogaster | LD50 of 5.9 pmol/mg | frontiersin.orguniprot.org |
| Drosophila melanogaster | Synergistically increases insecticidal activity of CSTX neurotoxins by up to 65% | uniprot.orgscispace.com |
| Spodoptera frugiperda (Sf21) cells | High cellular toxicity, confirming insecticidal potential | frontiersin.org |
Electrophysiological Recording Techniques (e.g., Patch-Clamp)
While direct application of patch-clamp electrophysiology specifically to Cupiennin-1a is not extensively documented in the provided context, this technique is a cornerstone for studying the effects of venom peptides, particularly neurotoxins, on ion channels. dntb.gov.uanih.govnih.gov The patch-clamp technique allows for the recording of ionic currents through individual channels in a cell membrane, providing detailed information about how a toxin might modulate channel function. dntb.gov.uanih.govnih.govscielo.br
Given that Cupiennin-1a's primary mode of action is considered to be membrane disruption, its direct effect on specific ion channels might be secondary. nih.govresearchgate.net However, its synergistic relationship with neurotoxins that do target ion channels underscores the importance of the broader electrophysiological context of the venom. dntb.gov.uaresearchgate.netscispace.com Techniques like the two-electrode voltage clamp (TEVC) and various patch-clamp configurations (whole-cell, cell-attached, etc.) are fundamental in characterizing the neurotoxic components of venoms. nih.gov By creating pores or disrupting the membrane integrity, Cupiennin-1a could indirectly alter the membrane potential and the function of voltage-gated ion channels, a hypothesis that could be explored using these electrophysiological methods. dntb.gov.uaresearchgate.net
Future Directions and Research Opportunities in Cupiennin 1a Studies
Exploration of Unidentified Molecular Targets and Off-Target Effects
While the primary mechanism of Cupiennin-1a is understood to be membrane disruption, evidence suggests the existence of additional molecular targets. A significant finding is its ability to inhibit the formation of nitric oxide by neuronal nitric oxide synthase. researchgate.net This inhibition is not a direct enzymatic interaction but occurs through complexation with the regulatory protein calmodulin, revealing an intracellular target beyond the cell membrane. researchgate.net This interaction highlights a sophisticated mode of action that extends beyond simple pore formation.
High-Resolution Structural Dynamics and Ligand-Bound Conformations
The structure of Cupiennin-1a is critical to its function. In solution and in the presence of membrane-mimicking environments, the peptide adopts a characteristic helix-hinge-helix conformation. researchgate.netscispace.com This amphipathic structure, with a hydrophobic N-terminus and a more polar C-terminus, is essential for its membrane-lysing capabilities. frontiersin.orgcore.ac.uk The N-terminal helix is thought to insert into the lipid bilayer, leading to membrane permeabilization, potentially through a toroidal pore mechanism. researchgate.netsemanticscholar.org
High-resolution studies using techniques like Hamiltonian replica-exchange molecular dynamics (HREMD) have provided significant insights into its conformational flexibility. acs.orgresearchgate.net These simulations revealed that the peptide's structure is highly dependent on the environmental pH. At a low pH (pH 3), corresponding to a charged state, Cupiennin-1a shows a high propensity for a stable α-helical structure, which is considered its active form for recognizing and binding to negatively charged membranes. acs.orgresearchgate.net Conversely, at a higher pH (pH 11), representing a neutral state, the peptide exhibits a more heterogeneous ensemble of structures, including disordered and helix-hinge-helix forms. acs.orgresearchgate.net
Future research should aim to capture high-resolution structures of Cupiennin-1a bound to various biologically relevant ligands and membrane models. Understanding the precise conformational changes upon binding to different lipid compositions (e.g., bacterial vs. eukaryotic membranes) will be key to explaining its selective toxicity. Advanced NMR and cryo-electron microscopy studies could visualize the peptide-pore complex within a lipid bilayer, providing definitive evidence for its membrane disruption mechanism.
Table 1: Conformational Characteristics of Cupiennin-1a in Different Environments
| Condition | Dominant Conformation(s) | Structural Propensity | Implication for Activity |
| High pH (e.g., pH 11) | Helix-hinge-helix, Disordered | Flexible, conformationally diverse | Considered the inactive state in the absence of membranes. acs.orgresearchgate.net |
| Low pH (e.g., pH 3) | α-helical | Structured, stable helices | The active form, primed for recognizing charged membranes. acs.orgresearchgate.net |
| Membrane-Mimicking | Helix-hinge-helix | Amphipathic, with distinct domains | Facilitates membrane insertion and cytolytic activity. researchgate.netscispace.com |
Elucidation of Biosynthetic Pathways and Post-Translational Maturation
Transcriptomic analyses of the Cupiennius salei venom glands have revealed that Cupiennin-1a and other linear peptides are synthesized from complex precursor structures. nih.govresearchgate.net Unlike simpler precursors for neurotoxins, these are polyprotein structures containing a signal peptide, an anionic propeptide, and multiple cationic linear peptide sequences separated by anionic linker peptides. researchgate.netnih.gov
The maturation process involves several key steps. A signal peptidase first removes the signal peptide. nih.gov Subsequently, a specific venom protease, known as PQM protease, recognizes and cleaves at conserved motifs, named Processing Quadruplet Motifs (PQM), located at the C-terminus of the propeptide and the linker sequences. nih.govfrontiersin.org This releases the individual cupiennin peptides. nih.gov A final and crucial post-translational modification is the C-terminal amidation of the mature peptide, which is directed by a C-terminal glycine (B1666218) residue in the precursor sequence. nih.govnih.gov This amidation is important for the peptide's stability and activity. The entire process represents a unique and efficient way to generate a high diversity of linear peptides from a limited number of genes. nih.govresearchgate.net Further research is needed to fully characterize the specific proteases and other enzymes involved in this intricate biosynthetic pathway.
Rational Design and Engineering of Cupiennin-1a Analogs for Enhanced Specificity or Novel Activities
While Cupiennin-1a possesses potent antimicrobial and anticancer properties, its high cytotoxicity against mammalian cells, such as human erythrocytes, limits its therapeutic potential. frontiersin.orgnih.gov This has spurred research into the rational design of Cupiennin-1a analogs with improved selectivity.
One strategy involves reducing the peptide's size and substituting specific amino acid residues to decrease cytotoxicity while preserving or enhancing desired activities. nih.govresearchgate.net For instance, a study designed seven analogs (R1a, R1b, R2b, R3b, R6b, R8b, and R10b) based on the Cupiennin-1a sequence. nih.govnih.gov These analogs, with 18 or 19 amino acid residues, demonstrated reduced toxicity towards healthy mammalian cells but retained significant antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net Notably, they also exhibited potent antitumor activity against breast adenocarcinoma cell lines (MCF-7 and MDAMB-231) and maintained insecticidal potential. nih.govnih.govdntb.gov.ua This approach showcases the feasibility of engineering these peptides to create new molecules with desirable biotechnological profiles. nih.govresearchgate.net Future work in this area could employ computational modeling and high-throughput screening to explore a wider range of modifications, aiming to fine-tune the balance between efficacy and toxicity for specific therapeutic applications.
Table 2: Engineered Cupiennin-1a Analogs and Their Activities
| Peptide | Modification from Cupiennin-1a | Key Activities Observed | Reference |
| R1a, R1b, R2b, R3b, R6b, R8b, R10b | Reduced size (18-19 amino acids), amino acid substitutions. | Antimicrobial, reduced cytotoxicity, antitumor, insecticidal. | nih.govnih.gov |
| Cupiennin 1d * | Gln at C-terminus instead of amidated Glu. | Structurally characterized and compared to Cupiennin 1a. | core.ac.uk |
Applications as Biochemical Probes for Membrane Biology and Ion Channel Research
The well-defined membrane-destroying mechanism of Cupiennin-1a makes it a valuable tool for fundamental research in membrane biology. researchgate.netbiologists.com Its ability to selectively interact with membranes based on lipid composition and surface charge can be exploited to probe the biophysical properties of artificial and cellular membranes. nih.gov For example, studies have shown the importance of negatively charged sialic acids on the surface of erythrocytes for the binding and hemolytic activity of Cupiennin-1a, highlighting its use in studying cell surface interactions. researchgate.netnih.gov
Furthermore, its synergistic relationship with neurotoxins and its ability to modulate the activity of calmodulin suggest it could be used as a probe in ion channel research and cell signaling studies. researchgate.netmdpi.com By permeabilizing cell membranes in a controlled manner, Cupiennin-1a could facilitate the study of intracellular domains of membrane proteins or the delivery of other non-permeable molecules into cells. The development of fluorescently labeled or biotinylated Cupiennin-1a analogs would further enhance its utility as a molecular probe for visualizing membrane dynamics and protein interactions.
Comparative Venomics and Evolutionary Insights into Cupiennin Peptide Diversity and Function
Cupiennin-1a belongs to a large family of linear, cationic peptides found not only in Cupiennius species but also in other spider families like Lycosidae and Oxyopidae. semanticscholar.orgnih.gov The remarkable diversity of these peptides within a single venom and across different species points to a rapid and dynamic evolutionary history. researchgate.netfrontiersin.org
Comparative venomics, which combines proteomic and transcriptomic techniques, is a powerful approach to unraveling this evolution. scielo.brbiorxiv.org Studies suggest that the diversity of these peptides arises from mechanisms like gene duplication followed by selective hypermutation, allowing for functional diversification while maintaining a conserved structural scaffold. researchgate.net The complex precursor structures that encode multiple peptides are a key innovation, enabling the combinatorial generation of a vast peptide library. nih.govfrontiersin.org
Future research should expand comparative venomic analyses to a broader range of spider species. This will help to trace the evolutionary trajectory of cupiennin-like peptides, understand how their sequences and functions have adapted to different predatory or defensive needs, and potentially uncover novel peptide families with unique activities. biorxiv.org Such studies provide not only a fascinating glimpse into molecular evolution but also a rich source for discovering new bioactive compounds. biorxiv.org
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Cupiennin-1, and how do they correlate with its antimicrobial activity?
- Methodological Answer : this compound adopts a dynamic structural conformation depending on environmental conditions. In aqueous environments, it initially exhibits α-helical or random coil structures (FTIR peaks at 1643–1651 cm⁻¹) but transitions to β-sheet-rich amyloid-like fibrils (peak at 1620 cm⁻¹) over 72 hours . To study this, use Fourier-transform infrared spectroscopy (FTIR) to monitor secondary structure changes and X-ray fiber diffraction to identify cross-β patterns. Correlate structural shifts with bioactivity by measuring minimum inhibitory concentrations (MICs) against pathogens like Flavobacterium (MIC = 1.3 µM) and cytotoxicity (LC50 = 4.6 µM against T2 cells) .
Q. What experimental assays are standard for evaluating this compound’s bioactivity and selectivity?
- Methodological Answer : Standard assays include:
- MIC assays : Test antimicrobial activity using broth microdilution against Gram-positive/negative bacteria.
- Hemolysis assays : Measure LC50 values using red blood cells to assess selectivity (e.g., LC50 of 4.6 µM indicates moderate hemolytic activity) .
- Cytotoxicity screens : Use cell lines (e.g., T2 cells) to quantify toxicity.
Ensure reproducibility by adhering to protocols from Reviews in Analytical Chemistry, such as including lipid interactions in buffer conditions to mimic biological membranes .
Advanced Research Questions
Q. How do lipid interactions influence this compound’s structural transitions and membrane disruption mechanisms?
- Methodological Answer : Incorporate liposome models with varying lipid compositions (e.g., phosphatidylcholine or cholesterol-rich membranes) to study binding kinetics. Use fluorescence anisotropy or dye-leakage assays to quantify membrane disruption. FTIR data show that lipid presence stabilizes α-helical conformations (peaks at 1647–1649 cm⁻¹), suggesting context-dependent structural plasticity . For mechanistic insights, combine molecular dynamics simulations with experimental data to model peptide-lipid interactions.
Q. What methodologies resolve contradictions in this compound’s structural transitions observed across studies?
- Methodological Answer : Discrepancies in structural reports (e.g., α-helix vs. β-sheet dominance) may arise from incubation time, solvent conditions, or lipid content. Address these by:
- Controlled time-course experiments : Track structural changes hourly using FTIR or circular dichroism.
- Standardized buffer conditions : Include ionic strength and lipid ratios as variables.
- Cross-validation : Compare X-ray diffraction patterns (e.g., 10 Å and 20 Å reflections for cross-α structures) with computational predictions .
Q. How can researchers design experiments to address conflicting data on this compound’s in vitro vs. in vivo efficacy?
- Methodological Answer : Use the PICO framework to define:
- Population : Target pathogen or cell type.
- Intervention : this compound dosage and delivery method (e.g., liposomal encapsulation).
- Comparison : Existing antimicrobial peptides or small molecules.
- Outcome : MIC, LC50, or immune response metrics.
For in vivo studies, employ murine infection models with pharmacokinetic profiling to assess bioavailability and toxicity. Preclinical guidelines from NIH recommend transparent reporting of animal models and statistical power calculations .
Q. What advanced techniques elucidate the role of this compound’s sequence motifs in its chameleon-like amyloid formation?
- Methodological Answer : Conduct alanine-scanning mutagenesis to identify critical residues driving α/β transitions. Pair this with cryo-electron microscopy to resolve fibril architectures. Secondary structure prediction tools (e.g., PEP-FOLD) can highlight propensity for α-helix/β-sheet coexistence, validated via FTIR and Thioflavin T assays for amyloid detection .
Q. How can synergistic effects between this compound and conventional antibiotics be systematically evaluated?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example:
Key Considerations for Methodological Rigor
- Reproducibility : Follow Beilstein Journal guidelines for experimental details, including buffer compositions, incubation times, and instrument calibration .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting results .
- Structural Analysis : Combine multiple techniques (FTIR, X-ray, simulations) to mitigate technique-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
